molecular formula C18H12N2S2 B14505521 2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine CAS No. 63283-00-1

2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine

Cat. No.: B14505521
CAS No.: 63283-00-1
M. Wt: 320.4 g/mol
InChI Key: MXENDDDJURCSKA-UHFFFAOYSA-N
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Description

2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine is an organic compound that features a unique structure combining bithiophene and bipyridine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine typically involves the coupling of 3,3’-bithiophene with 2,2’-bipyridine. One common method is the Suzuki coupling reaction, which uses palladium catalysts and boronic acids to form the desired product . Another approach involves the Stille coupling reaction, which employs tin reagents and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the thiophene or pyridine rings using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The compound’s luminescent properties are attributed to its electronic structure, which allows for efficient energy transfer and emission of light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine is unique due to its combination of bithiophene and bipyridine units, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring both luminescence and metal coordination capabilities.

Properties

CAS No.

63283-00-1

Molecular Formula

C18H12N2S2

Molecular Weight

320.4 g/mol

IUPAC Name

2-[3-(2-pyridin-2-ylthiophen-3-yl)thiophen-2-yl]pyridine

InChI

InChI=1S/C18H12N2S2/c1-3-9-19-15(5-1)17-13(7-11-21-17)14-8-12-22-18(14)16-6-2-4-10-20-16/h1-12H

InChI Key

MXENDDDJURCSKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CS2)C3=C(SC=C3)C4=CC=CC=N4

Origin of Product

United States

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